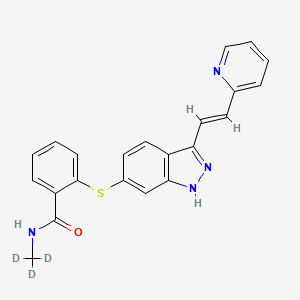

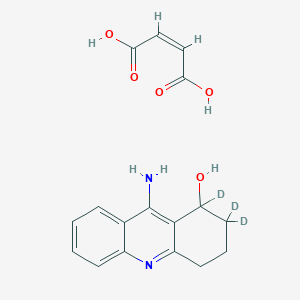

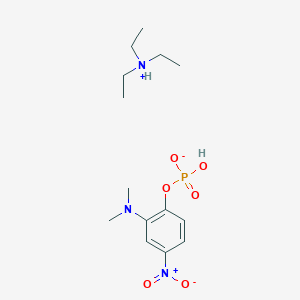

阿昔替尼-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Axitinib-d3, also known as Axitinib-d3, is a useful research compound. Its molecular formula is C₂₂H₁₅D₃N₄OS and its molecular weight is 389.49. The purity is usually 95%.

BenchChem offers high-quality Axitinib-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Axitinib-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

转移性肾细胞癌 (mRCC) 的治疗

阿昔替尼已被用于治疗转移性肾细胞癌 (mRCC)。 在 3 期 AXIS 1032 试验中,与索拉非尼相比,阿昔替尼显著延长了研究人群的无进展生存期 (PFS) {svg_1}。 对于接受过一线治疗后疾病进展的晚期 RCC 患者,它提供了显著的益处 {svg_2}.

血管内皮生长因子 (VEGF) 受体的抑制

阿昔替尼是一种口服选择性血管内皮生长因子 (VEGF) 受体 1、2 和 3 抑制剂 {svg_3}。 VEGF 受体 1、2 和 3 似乎在肿瘤生长、血管生成和癌症的转移进展中发挥作用 {svg_4}.

抗血管生成药物

阿昔替尼是一种选择性 VEGFR 1、2 和 3 的酪氨酸激酶抑制剂 (TKI) {svg_5}。 该抗血管生成药物在各种实体瘤中显示出有希望的活性 {svg_6}.

对 PDGFR β 和 c-Kit 的抑制

阿昔替尼以亚纳摩尔或纳摩尔浓度抑制 PDGFR β 和 c-Kit {svg_7}。 这些是治疗各种癌症的重要靶点 {svg_8}.

阿昔替尼衍生物的合成和生物学评价

阿昔替尼衍生物已被合成和生物学评估 {svg_9}。 一些这些衍生物表现出良好的 VEGFR-2 激酶抑制活性,并比阿昔替尼具有更强的抗增殖活性 {svg_10}.

在多种肿瘤类型中的潜在作用

辉瑞继续研究阿昔替尼在多种肿瘤类型中的潜在作用 {svg_11}。 这包括一项针对 mRCC 的治疗naive和先前接受治疗患者的 3 期研究 {svg_12}.

作用机制

Target of Action

Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, Axitinib-d3 can effectively block angiogenesis .

Mode of Action

Axitinib-d3 selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by Axitinib-d3 is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, Axitinib-d3 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .

Pharmacokinetics

Axitinib-d3 exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of Axitinib-d3 is in agreement with what is expected based on the plasma half-life of the drug . Axitinib-d3 is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of Axitinib-d3 is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib-d3 is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The primary result of Axitinib-d3’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, Axitinib-d3 starves the tumor of the nutrients it needs to grow and spread .

Action Environment

The action of Axitinib-d3 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib-d3, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of Axitinib-d3 may also be influenced by the patient’s hepatic function, as Axitinib-d3 is primarily metabolized in the liver .

未来方向

生化分析

Biochemical Properties

Axitinib-d3, like Axitinib, is a multi-targeted tyrosine kinase inhibitor. It inhibits VEGFR1, VEGFR2, VEGFR3, and PDGFRβ . These receptors are involved in angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting these receptors, Axitinib-d3 can effectively block angiogenesis, thereby inhibiting tumor growth .

Cellular Effects

Axitinib-d3 has been shown to have significant effects on various types of cells. For instance, it has been found to decrease non-voiding contraction and increase the micturition interval and micturition volume in bladder cells . It also alleviates urothelial denudation, angiogenesis, mast cell infiltration, and fibrosis . In cancer cells, Axitinib-d3 inhibits angiogenesis, vascular permeability, and blood flow .

Molecular Mechanism

The primary mechanism of action of Axitinib-d3 is thought to be the inhibition of vascular endothelial growth factor receptors 1–3, c-KIT, and PDGFR . This enables it to inhibit angiogenesis, the formation of new blood vessels by tumors . It was also proposed that it might act by inducing autophagy, as some other tyrosine kinase inhibitors, like sorafenib .

Temporal Effects in Laboratory Settings

Axitinib-d3 has shown sustained levels in the retinal pigment epithelium–choroid–sclera (RCS) and retina throughout the duration of studies after a single suprachoroidal injection . This suggests that Axitinib-d3 has a long-lasting effect on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Axitinib-d3 vary with different dosages. For instance, in a study on renal cell carcinoma, Axitinib-d3 showed significant therapeutic effects at a dosage of 1 mg/kg

Metabolic Pathways

Axitinib-d3 is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .

Transport and Distribution

Axitinib-d3, like Axitinib, is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . It is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 hours of oral administration . Axitinib-d3 is eliminated via hepatobiliary excretion with negligible urinary excretion .

属性

IUPAC Name |

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAVMQDGBJQJZ-VOTVRPQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(7-hydroxybicyclo[2.2.1]hept-5-en-2-yl)-, (endo,anti)- (9CI)](/img/no-structure.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)